6-Hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolo-pyridazine core with a trifluoromethyl group at the 3-position and a hydrazine moiety at the 6-position
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified and understood .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions. Specific details about how environmental factors influence the action of 6-hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . The reaction is carried out in dichloromethane at room temperature, yielding the desired product in high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The triazolo-pyridazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 6-Hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its efficacy in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their anticancer properties. Research has demonstrated their ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 6-Hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of a trifluoromethyl group and a hydrazine moiety. This structural feature enhances its reactivity and potential for functionalization, making it a versatile compound for various applications. Additionally, its ability to induce apoptosis in cancer cells through mitochondrial pathways sets it apart from other triazolo-pyridazine derivatives .
Biological Activity
6-Hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- A trifluoromethyl group,
- A hydrazinyl moiety,
- A triazolo-pyridazine framework.
Its molecular formula is C7H6F3N5 with a molecular weight of approximately 239.15 g/mol .
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. The process often requires catalysts and inert atmospheres to prevent side reactions. Advanced techniques such as continuous flow reactors may be employed to optimize yield and purity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma), with IC50 values ranging from 0.008 to 0.014 µM .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum : Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
- Case Studies : Specific derivatives of triazolo-pyridazines have been evaluated for their antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus, revealing moderate to potent antimicrobial effects .
Data Summary
Biological Activity | Cell Line/Pathogen | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | SGC-7901 | 0.014 | Tubulin inhibition |
Antiproliferative | A549 | 0.008 | Tubulin inhibition |
Antiproliferative | HT-1080 | 0.012 | Tubulin inhibition |
Antimicrobial | E. coli | Moderate | Cell wall disruption |
Antimicrobial | S. aureus | Moderate | Metabolic interference |
Properties
IUPAC Name |
[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N6/c7-6(8,9)5-13-12-4-2-1-3(11-10)14-15(4)5/h1-2H,10H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPXGNHYTITSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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